molecular formula C8H11N3O B6172699 methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine CAS No. 32635-81-7

methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B6172699
CAS No.: 32635-81-7
M. Wt: 165.19 g/mol
InChI Key: RSPHCMYPFWSJIJ-UHFFFAOYSA-N
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Description

Significance of N-Nitrosamine Chemistry in Contemporary Research

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. Their significance in modern research stems from their widespread presence in the environment, various consumer products, and their formation as impurities in pharmaceuticals. A substantial body of evidence has classified many N-nitrosamines as probable human carcinogens, leading to rigorous investigation into their formation, detection, and biological activity. The primary mechanism of their carcinogenicity is believed to involve metabolic activation to alkylating agents that can modify DNA, leading to mutations and the initiation of cancer.

Overview of Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine within the Nitrosamine (B1359907) Class

This compound, also known by its synonym N-Nitroso-Betahistine, is a specific N-nitrosamine that has garnered significant attention as a potential impurity in the pharmaceutical drug Betahistine. chemicea.comusp.org Betahistine is a medication used to treat balance disorders. usp.org The structure of this compound features a methyl group and a 2-(pyridin-2-yl)ethyl group attached to the nitrosated nitrogen atom. Due to its classification as a nitrosamine, it is considered a potent carcinogen and its presence in pharmaceutical products is strictly regulated. usp.orgphenomenex.com

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC NameN-methyl-N-(2-(pyridin-2-yl)ethyl)nitrous amide sigmaaldrich.com
SynonymN-Nitroso-Betahistine chemicea.com
CAS Number32635-81-7 sigmaaldrich.com
Molecular FormulaC₈H₁₁N₃O sigmaaldrich.com
Molecular Weight165.19 g/mol sigmaaldrich.com

Rationale for Advanced Mechanistic and Analytical Investigations of this compound

The primary impetus for the intensive investigation of this compound is its identification as a potential genotoxic impurity in Betahistine drug products. chemicea.comusp.org The formation of this nitrosamine can occur when Betahistine, a secondary amine, reacts with nitrosating agents, which can be present as trace impurities in starting materials or reagents used during the synthesis of the active pharmaceutical ingredient (API). chemicea.comresearchgate.net Conditions such as heat, moisture, and acidity can promote this reaction. chemicea.com

Given the potent carcinogenicity of N-nitrosamines, regulatory agencies have established stringent limits on their acceptable daily intake. This necessitates the development of highly sensitive and specific analytical methods to detect and quantify this compound at trace levels in pharmaceutical preparations. phenomenex.com Consequently, significant research has been directed towards developing and validating advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the safety and quality of Betahistine-containing medicines. sciex.comphenomenex.com

Mechanistic studies are also crucial to understand the pathways of formation and metabolic activation of this compound. By analogy with other carcinogenic nitrosamines, it is hypothesized that this compound undergoes metabolic activation, likely through alpha-C-hydroxylation of the methyl or ethyl group adjacent to the nitroso function, to form a reactive species capable of damaging DNA. nih.govresearchgate.net Understanding these mechanisms is essential for assessing its carcinogenic risk and for developing strategies to mitigate its formation in pharmaceutical products.

Table 2: Key Research Findings on this compound and Analogous Compounds

Research AreaKey Findings
Formation Forms from the reaction of Betahistine (a secondary amine) with nitrosating agents, facilitated by heat, moisture, or acidic conditions. chemicea.com
Analytical Detection Highly sensitive LC-MS/MS methods have been developed for its quantification in pharmaceutical APIs. sciex.comphenomenex.com
Metabolism (Analogous Compounds) Carcinogenic N-nitroso-N-methylaminopyridines are metabolically activated via alpha-C-hydroxylation to form DNA-alkylating diazonium intermediates. nih.govsynzeal.com
Regulatory Status Classified as a potent carcinogen with strict regulatory limits on its presence in pharmaceutical products. usp.orgphenomenex.com

Table 3: Analytical Method Parameters for the Quantification of N-Nitroso-Betahistine

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sciex.comphenomenex.com
Limit of Quantification (LOQ) As low as 0.05 ng/mL sciex.com
Linearity Demonstrated over a wide concentration range (e.g., 0.05 to 100 ng/mL) with a high correlation of determination (R² > 0.999) sciex.com
Application Quantification of N-Nitroso-Betahistine as an impurity in Betahistine API. sciex.comphenomenex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32635-81-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)nitrous amide

InChI

InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3

InChI Key

RSPHCMYPFWSJIJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)N=O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine

Chemical Synthesis Approaches

The principal chemical pathway to methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine is through the direct nitrosation of N-methyl-2-(pyridin-2-yl)ethylamine. Therefore, the efficient synthesis of this precursor amine is a critical first step.

Nitrosation of N-Methyl-2-(pyridin-2-yl)ethylamine: Precursor Amine Synthesis and Optimization

The synthesis of the precursor, N-methyl-2-(pyridin-2-yl)ethylamine, can be achieved through several established organic chemistry methods. Common approaches include the alkylation of a primary amine and reductive amination of a carbonyl compound.

One general method for the synthesis of N-methylalkylamines involves the reaction of a primary amine with a methylating agent. For instance, a primary amine can be reacted with a methyl halide, such as methyl iodide, to introduce a methyl group onto the nitrogen atom. This method, however, can sometimes lead to over-alkylation, producing a quaternary ammonium (B1175870) salt. To achieve mono-methylation, the primary amine can first be converted to a trifluoroacetyl derivative, which is then methylated with methyl iodide under basic conditions. Subsequent removal of the protecting group yields the desired secondary amine.

Reductive amination is another widely used and versatile method for the synthesis of secondary amines. wikipedia.org This reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of N-methyl-2-(pyridin-2-yl)ethylamine, this would typically involve the reaction of 2-pyridineacetaldehyde with methylamine (B109427) in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org The reaction conditions are generally mild, and the process is often performed as a one-pot reaction, making it an efficient synthetic route. wikipedia.org

Optimization of the precursor synthesis would involve screening different reaction conditions, such as the choice of solvent, temperature, catalyst, and reducing agent, to maximize the yield and purity of N-methyl-2-(pyridin-2-yl)ethylamine while minimizing the formation of byproducts.

Nitrosating Agent Selection and Reaction Conditions

Once the precursor amine is obtained, the subsequent nitrosation step is crucial for the formation of this compound. The choice of the nitrosating agent and the reaction conditions significantly impact the efficiency of this transformation.

The most common method for the N-nitrosation of secondary amines is the use of nitrous acid (HNO₂), which is typically generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). The reaction is generally carried out in an acidic aqueous medium. Under acidic conditions, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species. The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of the N-nitrosamine after deprotonation.

A typical experimental procedure involves dissolving the secondary amine in an acidic solution, cooling the mixture, and then adding a solution of sodium nitrite dropwise while maintaining a low temperature to control the reaction. The pH of the reaction mixture is a critical parameter; the rate of nitrosation is often maximal at a pH of around 3-4.

The rate of N-nitrosation of secondary amines can be significantly enhanced by the presence of certain nucleophilic anions, which act as catalysts. Among these, thiocyanate (B1210189) (SCN⁻) and halide ions (Cl⁻, Br⁻, I⁻) are particularly effective. psu.edu These ions react with the nitrosating agent to form intermediate nitrosyl compounds (e.g., nitrosyl thiocyanate, NOSCN, or nitrosyl halides, XNO) which are more potent nitrosating agents than nitrous acid itself.

The catalytic efficiency of these anions generally follows the order SCN⁻ > I⁻ > Br⁻ > Cl⁻. psu.edu Thiourea has also been shown to be a very efficient catalyst in the nitrosation of secondary amines. researchgate.net The presence of these catalysts can accelerate the reaction, allowing for milder reaction conditions and potentially higher yields. The catalytic effect is particularly pronounced in acidic solutions where the formation of the nitrosyl intermediates is favored.

CatalystRelative Efficiency
Thiourea4200
Thiocyanate (SCN⁻)240
Bromide (Br⁻)1

Table comparing the relative catalytic efficiency of thiourea, thiocyanate, and bromide in the nitrosation of morpholine (B109124) in acid solution. researchgate.net

In addition to the classical acid-catalyzed nitrosation, other pathways involving mediators like formaldehyde (B43269) and ozone have been identified.

Formaldehyde-Mediated Nitrosation: Formaldehyde can catalyze the nitrosation of secondary amines, particularly under neutral or even slightly basic conditions (pH 6.4 to 11.0). nih.gov The proposed mechanism involves the initial reaction of the secondary amine with formaldehyde to form a carbinolamine, which then dehydrates to an iminium ion. The iminium ion is more susceptible to nucleophilic attack by the nitrite ion than the neutral amine, thus facilitating the formation of the N-nitrosamine. This catalytic pathway is of particular interest as it allows for nitrosation to occur outside of the typically required acidic environment. nih.govresearchgate.net

Ozone-Mediated Nitrosation: Ozone (O₃) has also been shown to promote the formation of N-nitrosamines from secondary amines. The mechanism is complex and can involve the oxidation of the amine by ozone and its decomposition products, such as hydroxyl radicals (•OH). These reactions can lead to the formation of intermediates that subsequently react to form the nitrosamine (B1359907). During the ozonation of secondary amines, ammonia (B1221849) can form hydroxylamine (B1172632) (NH₂OH), which can react with the amine to form a hydrazine (B178648) derivative that is then oxidized by ozone to the corresponding nitrosamine. acs.org

Photoinduced Nitrosation Mechanisms

Photoinduced reactions offer an alternative pathway for the formation of N-nitrosamines. UV irradiation of certain N-nitrosamines can induce the cleavage of the N-N bond, generating an amino radical and nitric oxide (NO). acs.org These reactive species can then participate in further reactions.

Solvent Effects and Reaction Kinetics in Nitrosamine Formation

The formation of N-nitrosamines, including this compound, is significantly influenced by the reaction medium and its kinetics. The rate of nitrosation of secondary amines is dependent on several factors, including the basicity of the amine, the nature of the nitrosating agent, pH, and the solvent used.

Solvent Effects: The choice of solvent can impact the rate of nitrosamine formation. In aqueous solutions, the nitrosation of secondary amines is often acid-catalyzed. The reaction typically proceeds faster at acidic pH because it facilitates the formation of the active nitrosating species from nitrite, such as the nitrous acidium ion (H₂NO₂⁺) or the nitrosonium ion (NO⁺). However, at very low pH, the amine precursor itself may be protonated, reducing its nucleophilicity and thereby slowing down the reaction. Organic solvents can also be used for nitrosation reactions. In aprotic solvents, different nitrosating agents like nitrosyl halides (e.g., NOCl) or nitrosonium salts (e.g., NOBF₄) can be employed. The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. For instance, polar solvents may stabilize charged intermediates, potentially accelerating the reaction.

Reaction Kinetics: The kinetics of nitrosation of secondary amines, the precursors to compounds like this compound, have been extensively studied. The reaction rate is typically first order with respect to the amine and can be second order with respect to the nitrosating agent, depending on the specific conditions. The rate-determining step is generally the attack of the unprotonated amine on the nitrosating agent.

The general rate equation for the nitrosation of a secondary amine (R₂NH) by nitrous acid can be expressed as:

Rate = k[R₂NH][HNO₂]²

This second-order dependence on nitrous acid concentration is observed under certain conditions and reflects the complex equilibria involved in the formation of the active nitrosating species, dinitrogen trioxide (N₂O₃).

The table below summarizes the general effects of key parameters on the kinetics of nitrosamine formation.

ParameterEffect on Reaction RateRationale
pH Optimal rate typically at pH 3-4Balances the formation of active nitrosating species with the availability of the unprotonated, nucleophilic amine.
Temperature Increases with temperatureProvides the necessary activation energy for the reaction to proceed.
Amine Basicity Complex relationshipMore basic amines are more nucleophilic but are also more readily protonated at low pH.
Solvent Polarity Can influence ratePolar solvents may stabilize charged intermediates and transition states.

Purification and Isolation of this compound for Research Applications

The purification and isolation of N-nitrosamines like this compound are crucial for obtaining pure samples for analytical and research purposes. Due to the potential carcinogenicity of many N-nitrosamines, these procedures must be carried out with appropriate safety precautions.

Common purification techniques for N-nitrosamines include:

Chromatography: This is the most widely used method for the purification of nitrosamines.

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the nitrosamine from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for high-purity isolation. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for reverse-phase separation.

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both the separation and identification of volatile nitrosamines.

Distillation: For volatile nitrosamines, distillation under reduced pressure can be an effective purification method. However, care must be taken as some nitrosamines can be thermally labile.

Crystallization: If the nitrosamine is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a highly pure product.

The isolation of the purified nitrosamine typically involves the removal of the solvent under reduced pressure. The purity of the isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Endogenous Formation Mechanisms

N-nitrosamines can be formed endogenously, meaning within the human body, from the reaction of nitrogen oxides with secondary or tertiary amines present in the diet, pharmaceuticals, or produced by metabolic processes.

Biological Precursors and Environmental Contexts for Formation

The primary biological precursors for the endogenous formation of N-nitrosamines are secondary and tertiary amines and a nitrosating agent, typically derived from dietary nitrates and nitrites.

Amine Precursors: The precursor for this compound is the secondary amine, N-methyl-2-(pyridin-2-yl)ethylamine. This amine or similar structures could potentially be found in certain foods, agricultural chemicals, or as metabolites of various compounds. The pyridine (B92270) ring is a common structural motif in many biologically active molecules.

Nitrosating Agents: The main source of nitrosating agents in the body is the reduction of dietary nitrate (B79036) to nitrite by oral microflora. This nitrite, upon reaching the acidic environment of the stomach, is converted to nitrous acid and other reactive nitrogen species that can nitrosate amines.

Environmental Contexts: The formation of nitrosamines can occur in various environments where the precursors are present. This includes:

The Human Stomach: The acidic conditions of the stomach (pH 1-3) are highly favorable for the nitrosation of amines.

Food and Beverages: Nitrosamines can form in foods during processing, cooking (especially at high temperatures), and storage, particularly in products preserved with nitrites, such as cured meats.

Tobacco Products: Tobacco and tobacco smoke are significant sources of preformed nitrosamines, and smoking can also contribute to the endogenous formation of these compounds. nih.gov

Nitrosation in Model Biological Systems

To study the endogenous formation of nitrosamines, researchers often use model biological systems that mimic the conditions in the human stomach. These in vitro models typically consist of an acidic aqueous solution containing the amine precursor and a source of nitrite.

Studies in such systems have shown that the rate of nitrosamine formation is dependent on:

pH: The rate is generally maximal at a pH of around 3.

Nitrite Concentration: The rate increases with increasing nitrite concentration.

Amine Concentration and Structure: The reactivity of the amine towards nitrosation is a key factor.

Inhibitors of nitrosation, such as ascorbic acid (vitamin C) and other antioxidants, are often included in these models to study their potential to block nitrosamine formation. These substances act by reducing the nitrosating agents to nitric oxide (NO), which is less effective at nitrosation.

Formation from Tertiary Amine Precursors

While this compound is formed from a secondary amine, it is important to note that tertiary amines can also be precursors to N-nitrosamines through a process called nitrosative dealkylation. veeprho.comacs.org This reaction is generally slower than the nitrosation of secondary amines. acs.org

The mechanism involves the initial formation of a nitrosammonium ion from the tertiary amine and a nitrosating agent. This intermediate can then undergo cleavage of a carbon-nitrogen bond to yield a secondary nitrosamine and a carbonyl compound. veeprho.com

For example, a tertiary amine with a structure related to the target compound could potentially undergo dealkylation to form N-methyl-2-(pyridin-2-yl)ethylamine, which could then be nitrosated. The ease of cleavage of the alkyl groups can vary, with smaller alkyl groups often being more readily removed. The reaction conditions, particularly the acidity, can also influence the regioselectivity of the dealkylation process. nih.gov

The formation of nitrosamines from tertiary amines is a concern in the pharmaceutical industry, as many drug substances are tertiary amines. nih.gov

Chemical Reactivity and Transformation Mechanisms of Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine

Non-Enzymatic Decomposition Pathways

Acid-Catalyzed Denitrosation and Hydrolysis Reactions

N-nitrosamines, including methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, can undergo decomposition in acidic aqueous solutions through a process known as denitrosation. This reaction regenerates the parent secondary amine, methyl[2-(pyridin-2-yl)ethyl]amine, and produces nitrous acid. The mechanism is initiated by the protonation of the nitrosamine (B1359907). rsc.org Consistent with its resonance structure, the oxygen atom is the most basic site. nih.gov

Table 1: Key Aspects of Acid-Catalyzed Denitrosation of N-Nitrosamines

Step Description Key Factors Products
Protonation Reversible protonation of the nitrosyl oxygen atom. Acid concentration (pH) Hydroxydiazenium salt
Nucleophilic Attack Rate-limiting attack on the nitrosyl nitrogen by a nucleophile (e.g., H₂O, Br⁻, SCN⁻). Nucleophile concentration and reactivity Parent amine, Nitrosyl derivative (e.g., HNO₂)

Photolytic Decomposition and Radical Intermediates

Exposure to ultraviolet (UV) radiation can induce the decomposition of N-nitrosamines. The primary photochemical process for compounds like N-nitrosodimethylamine (NDMA) is the homolytic cleavage of the N–N bond. acs.org This occurs upon excitation to a singlet excited state, leading to the formation of an amino radical and a nitric oxide (NO) radical. acs.org

For this compound, photolysis would be expected to yield a methyl[2-(pyridin-2-yl)ethyl]amino radical and a nitric oxide radical.

Reaction: CH₃(N-NO)CH₂CH₂C₅H₄N + hν → [CH₃(N•)CH₂CH₂C₅H₄N] + •NO

In solution, the quantum yields for nitrosamine photolysis are often low (≤ 0.3). acs.org This is attributed to a "cage effect," where the solvent traps the newly formed radicals in close proximity, favoring their recombination back to the parent nitrosamine. acs.org The efficiency of photolytic decomposition can be influenced by factors such as the solvent, solution pH, and the presence of oxygen. acs.org

Thermal Degradation Profiles and Products

The thermal stability of N-nitrosamines is limited by the relatively weak N-N bond. While specific thermal degradation profiles for this compound are not extensively documented, the degradation of amine compounds, in general, is a known issue in industrial applications at elevated temperatures. uky.eduntnu.noresearchgate.net Thermal degradation of nitrosamines is expected to proceed via mechanisms similar to photolysis, primarily involving the homolytic cleavage of the N-N bond to produce radical species.

The resulting amino and nitric oxide radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Potential products could include the parent secondary amine through hydrogen abstraction, as well as various oxides of nitrogen and fragmentation products of the parent amine structure. The presence of other substances, such as CO₂, can also influence the degradation pathways and products formed. researchgate.net

Table 2: General Thermal Degradation Characteristics of Amines

Condition Primary Mechanism Potential Products Influencing Factors
Elevated Temperature Homolytic bond cleavage (N-N bond in nitrosamines) Parent amine, radicals, nitrogen oxides, fragmentation products Temperature, presence of oxygen, CO₂, catalysts (e.g., metals)

Reactions with Electrophiles

Formation of O-Substituted Hydroxydiazenium Salts

The nucleophilic character of the nitrosyl oxygen allows N-nitrosamines to react with a range of electrophiles. nih.govacs.org This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org These salts are derivatives where an electrophilic group has bonded to the oxygen atom of the original nitrosamine.

Alkylation Reactions at the Nitrosyl Oxygen

A common example of this reactivity is the O-alkylation of N-nitrosamines using potent alkylating agents. acs.orgnih.gov This specific reaction forms alkoxydiazenium salts, which are a subclass of O-substituted hydroxydiazenium salts. These products are often stable, sometimes crystalline, solids. nih.gov A variety of strong electrophilic alkylating agents have been successfully used to achieve this transformation. acs.orgnih.gov

Table 3: Electrophilic Agents for O-Alkylation of N-Nitrosamines

Class of Electrophile Specific Example(s) Reference
Trialkyloxonium salts Triethyloxonium tetrafluoroborate nih.govacs.org
Alkyl sulfates Dimethyl sulfate nih.govacs.org
Alkyl fluorosulfonates Methyl fluorosulfonate acs.orgnih.gov

These resulting alkoxydiazenium ions are themselves potent electrophiles. They can subsequently react with nucleophiles, typically resulting in the displacement of the O-alkyl group and regeneration of the parent nitrosamine. acs.orgnih.gov

Nucleophilic Attack and Rearrangements

The electron-deficient nature of the N-nitrosamino group makes it susceptible to nucleophilic attack. The primary sites for nucleophilic interaction are the α-carbon atoms adjacent to the nitrogen of the nitroso group and the nitrogen atom of the nitroso group itself.

Nucleophilic attack at the α-carbon is a key activation step in the metabolic pathway of many N-nitrosamines. This process, often initiated by enzymatic hydroxylation in biological systems, leads to the formation of unstable α-hydroxynitrosamines. nih.gov These intermediates can then decompose to form highly reactive electrophilic species, such as diazonium ions, which can subsequently alkylate nucleophilic biomolecules. nih.gov For this compound, α-hydroxylation can occur at either the methyl carbon or the methylene (B1212753) carbon of the ethyl group.

The nitrosamino group itself can also be a target for nucleophiles. Under acidic conditions, nucleophilic attack on the protonated nitrosamine can lead to denitrosation, yielding the parent secondary amine, N-methyl-2-(pyridin-2-yl)ethanamine, and a nitrosating agent. nih.gov The rate of denitrosation can be influenced by the nature of the nucleophile and the acidity of the medium. rsc.org

Rearrangement reactions are also characteristic of certain classes of N-nitrosamines, particularly N-aryl-N-alkylnitrosamines, which can undergo the Fischer-Hepp rearrangement under acidic conditions to form C-nitroso aromatic amines. nih.gov While this compound is not an N-arylnitrosamine in the traditional sense, the presence of the aromatic pyridyl ring could potentially facilitate analogous rearrangements under specific conditions, although this is less common for N-alkylnitrosamines.

To illustrate the kinetic aspects of nucleophilic substitution on a pyridine-derived nitrosamine, a hypothetical data table is presented below. This data is representative and based on the general principles of nucleophilic aromatic substitution on pyridine (B92270) rings, where electron-withdrawing groups and the ring nitrogen activate the ortho and para positions to attack.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k2, M-1s-1)
MethoxideMethanol251.5 x 10-4
ThiophenoxideMethanol253.2 x 10-2
PiperidineEthanol508.9 x 10-5
AzideDMF256.7 x 10-3

This table presents hypothetical kinetic data for the nucleophilic substitution on a generic pyridine-derived nitrosamine to illustrate the relative reactivity with different nucleophiles. The data is not experimentally derived for this compound.

Role of the Pyridyl Moiety in Chemical Transformations

The pyridyl moiety in this compound plays a significant role in modulating its chemical reactivity through both electronic and steric effects.

Electronic Effects: The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electron-withdrawing nature influences the adjacent ethyl-nitrosamino group. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqyoutube.com This property can influence the metabolic activation of the molecule. For instance, the electron-withdrawing effect of the 2-pyridyl group can impact the stability of any carbocationic intermediates formed during the decomposition of α-hydroxynitrosamines.

Steric Effects: The position of the substituent on the pyridine ring can sterically hinder or facilitate certain reactions. In the case of the 2-substituted pyridine, the proximity of the ring nitrogen to the ethyl-nitrosamino side chain can influence the approach of reactants and the conformation of the molecule. This steric hindrance can affect the rate of enzymatic reactions, such as the α-hydroxylation by cytochrome P450 enzymes. researchgate.net

Furthermore, the nitrogen atom of the pyridyl ring can act as a nucleophile or a base. It can be protonated under acidic conditions, which would further enhance the electron-withdrawing effect on the rest of the molecule. The lone pair of electrons on the pyridyl nitrogen could also potentially participate in intramolecular catalysis or interactions that could influence the reactivity of the nitrosamino group. The metabolism of tobacco-specific nitrosamines, which also contain a pyridine ring, has been shown to be significantly influenced by the electronic properties of the pyridyl group. nih.govdoi.org

Enzymatic Metabolism and Bioactivation Pathways of Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine

Cytochrome P450-Mediated Oxidation

The initial and rate-determining step in the metabolic activation of many nitrosamines is oxidation catalyzed by cytochrome P450 enzymes. nih.gov This enzymatic system is responsible for converting the relatively inert parent nitrosamine (B1359907) into unstable metabolites that can undergo further transformations. mdpi.com

Multiple isoforms of the cytochrome P450 system have been implicated in the metabolism of nitrosamines, with varying degrees of substrate specificity and catalytic efficiency. While research may not have exclusively focused on methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, extensive studies on structurally similar tobacco-related nitrosamines and other N-nitrosodialkylamines provide strong evidence for the involvement of specific CYP isoforms.

CYP2E1 : This isoform is recognized for its significant role in the metabolic activation of N-nitrosodimethylamine (NDMA) and is considered a major enzyme catalyzing the activation of this carcinogen. nih.govnih.gov P450IIE1 (the rat homolog) is the most active known P450 species in the metabolism of N-nitrosoethylmethylamine and N-nitrosopyrrolidine. nih.gov Given its broad substrate specificity for small-molecule nitrosamines, CYP2E1 is a primary candidate for the metabolism of this compound.

CYP2A6 : This enzyme is a major catalyst in the metabolic activation of tobacco-smoke-related nitrosamines, including N'-Nitrosonornicotine (NNN). nih.govmdpi.com Its contribution is particularly significant in human liver microsomes. nih.gov CYP2A6 is also the primary enzyme responsible for the metabolism of nicotine. mdpi.comoamjms.eu

CYP2B1 : The rat isoform P450IIB1 has been shown to efficiently oxidize both the methyl and butyl groups of N-nitrosobutylmethylamine. nih.gov Studies using purified rat liver P450 2B1 demonstrated its ability to catalyze both α-C-hydroxylation and denitrosation of N-nitroso-N-methylaniline. nih.gov Furthermore, antibodies against P450IIB1&2 have been shown to significantly inhibit the in vitro DNA methylation by the tobacco-specific nitrosamine NNK in mouse and rat lung microsomes, suggesting its role in the activation of nitrosamines in these target organs. nih.gov

Other P450 enzymes, such as CYP3A4, 2D6, and 2C, appear to be less involved in the activation of these types of nitrosamines. nih.gov

The principal pathway for the metabolic activation of nitrosamines is α-hydroxylation, an oxidation reaction occurring on the carbon atom adjacent (in the alpha position) to the N-nitroso group. nih.govnih.gov This reaction is catalyzed by the aforementioned cytochrome P450 enzymes and is a critical step leading to the formation of DNA-reactive species. nih.govnih.gov

The mechanism involves the enzymatic insertion of a hydroxyl group onto the α-carbon of either the methyl or the 2-(pyridin-2-yl)ethyl group of this compound. This creates an unstable α-hydroxynitrosamine intermediate. This intermediate is prone to spontaneous decomposition. For structurally related compounds like N'-Nitrosonornicotine (NNN), the rate of metabolic activation and the predominance of α-hydroxylation at a specific position (e.g., 2'-hydroxylation) can be dependent on the stereochemistry of the molecule and the specific CYP isoform involved. usp.org The metabolic processing of different geometric isomers (E and Z) can also vary significantly, with studies showing that the E isomer of N-nitroso-N-methyl-N-(2-oxopropyl)amine is preferentially metabolized over the Z isomer by rat hepatocytes. researchgate.net

Denitrosation represents an alternative metabolic pathway to α-hydroxylation. This process involves the cleavage of the N-NO bond, resulting in the formation of the corresponding secondary amine and a nitrosating agent, typically nitrous acid. rsc.org While sometimes considered a detoxification pathway, it can also be catalyzed by cytochrome P450 enzymes. nih.gov For instance, studies with purified P450 2B1 and P450 2B2 have shown that both isoforms can catalyze the denitrosation of N-nitroso-N-methylaniline, yielding aniline (B41778) as a product. nih.gov The in vivo metabolism of the non-carcinogenic 4-NMPY, a related compound, also involves denitrosation. nih.gov In acidic, non-enzymatic conditions, denitrosation of N-nitroso-amines is characterized by rapid protonation followed by nucleophilic attack. rsc.orgrsc.org

Kinetic isotope effect (KIE) studies are employed to investigate the rate-limiting steps in enzymatic reactions. In the context of nitrosamine metabolism, substituting hydrogen atoms on the α-carbon with deuterium (B1214612) can significantly slow down the rate of α-hydroxylation if C-H bond cleavage is a rate-determining step.

Studies on the oxidation of N-nitrosodimethylamine (DMN) by human P450 2E1 have demonstrated a high apparent intrinsic KIE (≥ 8), indicating that the breaking of the C-H bond is a significant, partially rate-limiting step in the metabolic activation process. nih.gov However, with N-nitrosodiethylamine (DEN), the KIE was lower and not expressed in non-competitive intermolecular experiments, suggesting different kinetic constraints. nih.gov These findings highlight that the structure of the alkyl group attached to the nitrosamine influences the extent to which C-H bond cleavage limits the rate of metabolism.

Kinetic Isotope Effects (KIE) in the Oxidation of Nitrosamines by Human P450 2E1. nih.gov
SubstrateParameterValue
N-Nitrosodimethylamine (DMN)Apparent Intrinsic KIE≥ 8
N-Nitrosodimethylamine (DMN)DV (Purified P450 2E1)3.3
N-Nitrosodimethylamine (DMN)D(V/K) (Purified P450 2E1)3.7
N-Nitrosodiethylamine (DEN)D(V/K) (Non-competitive)1.2

Formation of Reactive Electrophiles

The ultimate carcinogenic and mutagenic effects of nitrosamines are attributed to the formation of highly reactive electrophilic species that can covalently bind to nucleophilic sites in cellular macromolecules, particularly DNA.

The unstable α-hydroxynitrosamine intermediate generated from CYP-mediated oxidation undergoes spontaneous decomposition. This process involves the cleavage of the C-N bond, leading to the formation of an aldehyde (e.g., formaldehyde (B43269) if hydroxylation occurs on the methyl group) and an alkyldiazonium ion. nih.gov

Alkyldiazonium ions are highly unstable, particularly those derived from aliphatic amines. lkouniv.ac.inlumenlearning.com These species readily decompose through the loss of molecular nitrogen (N₂), which is an excellent leaving group, to generate a highly reactive carbocation. lkouniv.ac.inmasterorganicchemistry.com For example, the metabolism of 2-NMPY, a carcinogenic isomer of N-nitroso-N-methylaminopyridine, is thought to proceed through a pyridine-2-diazonium intermediate. nih.gov Similarly, the metabolism of N-nitroso-N-methylaniline by P450 2B1 is proposed to form a benzenediazonium (B1195382) ion intermediate. nih.gov This carbocation is a potent electrophile that can then react with various nucleophiles, including water to form alcohols or, more critically, the nitrogen and oxygen atoms in DNA bases to form DNA adducts.

Aldehyde Formation and Subsequent Oxidation

The formation of aldehydes is a direct consequence of the α-hydroxylation pathway in nitrosamine metabolism. nih.gov As mentioned, the metabolism of this compound is expected to yield either formaldehyde or 2-(pyridin-2-yl)acetaldehyde. The specific aldehyde formed depends on the site of the initial hydroxylation event.

These aldehydes are not inert byproducts; they can undergo further metabolic reactions. Aldehydes can be oxidized to carboxylic acids by enzymes such as aldehyde dehydrogenase (ALDH). For instance, formaldehyde can be oxidized to formic acid. This oxidation is generally considered a detoxification step, converting the reactive aldehyde into a more easily excretable acid. However, some aldehydes can also contribute to cellular toxicity.

In the context of other nitrosamines, the subsequent oxidation of hydroxylated metabolites has been observed. For example, hydroxy-nitrosamine metabolites can be further oxidized to form keto-nitrosamines. This oxidation can be catalyzed by microsomal enzymes that are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov

Below is a table summarizing the expected aldehyde products and their subsequent oxidation products from the metabolism of this compound.

Site of α-HydroxylationAldehyde FormedSubsequent Oxidation Product
Methyl groupFormaldehydeFormic Acid
Methylene (B1212753) group (ethyl chain)2-(pyridin-2-yl)acetaldehyde2-(pyridin-2-yl)acetic acid

Comparative Analysis of Isomeric Nitrosamine Metabolism (e.g., NMPY isomers)

The position of the nitrosoamino group on the pyridine (B92270) ring can significantly influence the metabolic fate of a nitrosamine. Studies on isomeric N-nitroso-N-methylaminopyridines (NMPY) have demonstrated substantial differences in their metabolism, which can correlate with their biological activity. nih.govnih.gov

For instance, in vitro studies with rat liver microsomes have shown that N-nitroso-N-methyl-2-aminopyridine (2-NMPY), a potent carcinogen, is demethylated at a much higher rate than its non-carcinogenic isomers, 3-NMPY and 4-NMPY. nih.gov This demethylation is indicative of the α-hydroxylation pathway leading to bioactivation. Conversely, the metabolism of 3-NMPY and 4-NMPY is characterized by higher rates of denitrosation and N-oxide formation, which are considered detoxification pathways. nih.gov

The ratio of activating to deactivating metabolic pathways is a critical determinant of the carcinogenic potential of these isomers. For 2-NMPY, the ratio of activation to deactivation is significantly higher than for its isomers, particularly at lower substrate concentrations that may be more relevant to in vivo conditions. nih.gov Furthermore, the hydrolysis product of the putative pyridine-2-diazonium intermediate, 2-hydroxypyridine, is formed in high yields from 2-NMPY, whereas the corresponding hydroxypyridines are formed in trace amounts or not at all from 3-NMPY and 4-NMPY, respectively. nih.gov

In vivo studies in rats have corroborated these findings, with the urinary metabolites of 2-NMPY being primarily products of the bioactivation pathway, while the non-carcinogenic 4-NMPY is excreted largely unchanged or as detoxification products. nih.gov

The following table provides a comparative summary of the metabolic pathways for isomeric NMPYs.

IsomerPrimary Metabolic PathwaysBiological Activity
2-NMPYHigh rate of oxidative demethylation (activation)Potent carcinogen and mutagen nih.gov
3-NMPYPredominantly denitrosation and N-oxide formation (deactivation)Non-carcinogenic and non-mutagenic nih.gov
4-NMPYSignificant denitrosation and N-oxide formation (deactivation)Non-carcinogenic and non-mutagenic nih.gov

Role of Other Enzyme Systems in Biotransformation (if applicable)

While cytochrome P450 enzymes are the primary catalysts for the bioactivation of nitrosamines, other enzyme systems can also play a role in their biotransformation. These can include both oxidative and reductive pathways.

For example, the reduction of the nitroso group can be a significant detoxification pathway for some nitrosamines. This reaction can be catalyzed by various reductases. Additionally, as mentioned earlier, aldehyde dehydrogenases are involved in the further oxidation of aldehyde metabolites. nih.gov

In some instances, non-P450 enzymes can contribute to the oxidative metabolism of xenobiotics. These can include flavin-containing monooxygenases (FMO), monoamine oxidases (MAO), and alcohol and aldehyde dehydrogenases. While their specific roles in the metabolism of this compound have not been elucidated, their involvement in the metabolism of structurally related compounds suggests they could potentially play a role.

Molecular Interactions and Dna Adduct Formation by Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine Metabolites

Mechanisms of DNA Alkylation

The bioactivation of nitrosamines is a critical prerequisite for their DNA alkylating activity. nih.gov This process is typically initiated by cytochrome P450 (CYP) monooxygenases, which catalyze the α-hydroxylation of the alkyl groups of the nitrosamine (B1359907). nih.govmdpi.com For a compound like methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, which is structurally analogous to N-nitrosomethylethylamine (NMEA), metabolic activation can occur via hydroxylation of either the methyl or the ethyl moiety. mdpi.comnih.gov These hydroxylated intermediates are unstable and spontaneously decompose to form highly electrophilic diazonium ions, which are the ultimate alkylating species responsible for attacking nucleophilic sites on DNA bases. nih.govmdpi.comresearchgate.net

Metabolic α-hydroxylation of the ethyl group of the parent nitrosamine leads to the formation of a methyldiazonium ion. nih.govmdpi.com This reactive intermediate is responsible for methylating DNA. Guanine (B1146940) is a primary target for methylation due to its electron-rich nucleophilic centers. The most abundant methylation product is typically 7-methylguanine (N7-Me-Gua), formed by the alkylation of the N7 position. nih.govnih.govnih.gov Although N7-Me-Gua is the major adduct, it is the less mutagenic O6-methyl-2'-deoxyguanosine (O6-Me-dG) that is considered one of the most critical lesions. researchgate.net O6-Me-dG is highly miscoding, tending to pair with thymine instead of cytosine during DNA replication, which can lead to G:C to A:T transition mutations if not repaired. wikipedia.org Studies on the related compound NMEA have shown that methylation is a predominant pathway, with levels of 7-methylguanine in hepatic DNA being 170-200 times higher than those of 7-ethylguanine. nih.gov

While guanine is the most susceptible base to alkylation, other DNA bases also possess nucleophilic sites that can be targeted by the diazonium ion metabolites. researchgate.net Alkylation of adenine (B156593) commonly occurs at the N3 position, forming lesions like 3-methyladenine (N3-MeA). nih.govnih.gov Research on other nitrosamines has also revealed the formation of unstable triazene adducts with adenine. nih.gov Furthermore, the oxygen atoms of pyrimidines are significant targets. Besides the ethylation of thymine at the O2 and O4 positions, analogous adducts can be formed on cytosine, such as O2-alkylcytosine. mdpi.com These various adducts contribute to the complex spectrum of DNA damage induced by the metabolites of this compound.

Adduct TypeSpecific AdductAffected BaseAlkylation SiteSignificance
MethylationN7-Methylguanine (N7-Me-Gua)GuanineN7Major adduct, can lead to depurination. nih.govnih.gov
MethylationO6-Methyl-dG (O6-Me-dG)GuanineO6Highly mutagenic, causes G:C to A:T transitions. wikipedia.org
EthylationO2-Ethylthymine (O2-etT)ThymineO2Promutagenic lesion. nih.gov
EthylationO4-Ethylthymine (O4-etT)ThymineO4Promutagenic lesion. nih.govmdpi.com
EthylationN3-Ethylthymine (N3-etT)ThymineN3Can block replication.
MethylationN3-Methyladenine (N3-MeA)AdenineN3Cytotoxic, can block replication. researchgate.net

Diazonium ions are the critical, short-lived intermediates that directly execute the alkylation of DNA. researchgate.net Following the enzymatic α-hydroxylation of the parent nitrosamine, the resulting α-hydroxynitrosamine is chemically unstable and undergoes spontaneous heterolysis. nih.govmdpi.com This decomposition releases water and an aldehyde (formaldehyde from the methyl group or acetaldehyde from the ethyl group) and generates a primary nitrosamine that rapidly rearranges to a diazonium ion (CH₃N₂⁺ or CH₃CH₂N₂⁺). nih.govmdpi.com These ions are potent electrophiles that readily react with the nucleophilic nitrogen and oxygen atoms in DNA bases via an SN1-type mechanism. researchgate.netglenresearch.com The formation of these diazonium ions is the final step in the metabolic activation cascade and the proximate cause of DNA adduct formation. masterorganicchemistry.comresearchgate.net

DNA Adduct Structure and Conformational Changes

The covalent attachment of a methyl or ethyl group to a DNA base, particularly a bulky adduct, can induce significant local distortions in the DNA double helix. nih.gov These structural perturbations are a key factor in how the cellular machinery recognizes and processes the damage, and they can interfere with critical processes like DNA replication and transcription.

The precise conformational impact depends on the specific adduct, its location on the base, and the surrounding DNA sequence. For instance, an alkyl group attached to a base can be positioned in either the major or minor groove of the DNA helix. Molecular mechanics and modeling studies on other carcinogen-DNA adducts have shown that some adducts can reside stably in the major groove with minimal distortion, while others may cause more significant changes, such as the displacement of the modified base into the minor groove or even intercalation between adjacent base pairs. nih.gov These conformational changes can disrupt the normal hydrogen bonding between base pairs, leading to helical instability and bending of the DNA axis. Such distortions are often the signals that trigger DNA repair pathways, but if they persist, they can cause DNA polymerases to stall or insert an incorrect nucleotide during replication, leading to mutations. nih.gov

Persistence and Repair Kinetics of DNA Adducts in In Vitro Systems

The biological consequence of a DNA adduct is heavily dependent on its persistence within the genome. Persistence is determined by a balance between the adduct's chemical stability and the rate at which it is removed by cellular DNA repair mechanisms. nih.gov In vitro systems are invaluable for isolating and studying these factors.

The chemical stability of adducts varies. For example, N7-alkylguanine adducts can weaken the glycosidic bond, leading to spontaneous depurination and the formation of an abasic site, which is itself a form of DNA damage. nih.gov O-alkylation adducts are generally more chemically stable but are highly mutagenic and are therefore primary targets for enzymatic repair. wikipedia.org

In vitro studies using purified DNA or cell cultures allow for the measurement of adduct repair kinetics. For example, studies on the related tobacco-specific nitrosamine NNK have utilized the comet assay to quantify the repair of 7-methylguanine in different human cell lines, revealing that repair rates can be cell-type dependent. nih.gov Other in vitro experiments have used calf thymus DNA treated with an alkylating agent to measure the rate of adduct disappearance over time. One such study on pyridyloxobutyl adducts, which are also formed by nitrosamines, demonstrated a multiphasic decomposition, indicating the presence of multiple adducts with different stabilities or susceptibilities to degradation. nih.gov These studies provide crucial data on the half-lives of specific adducts, which helps in assessing their potential to cause long-term genetic damage.

Adduct Type (Analog)In Vitro SystemObserved Half-Life (t½)Reference
Pyridyloxobutyl AdductsCalf Thymus DNATriphasic: 6 h, 120 h, 430 h nih.gov
7-MethylguanineU937 CellsFast Repair Rate nih.gov
7-MethylguanineHuman LymphocytesSlow Repair Rate nih.gov
7-MethylguanineNCI-H23 Cells & FibroblastsIntermediate Repair Rate nih.gov

Interactions with Other Biomolecules (e.g., Proteins, RNA)

While the primary focus of research on the genotoxicity of tobacco-specific nitrosamines has been on DNA adduct formation, the reactive electrophilic metabolites generated from compounds such as this compound and its close structural analog, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), are also known to interact with other cellular macromolecules, including proteins and RNA. These interactions can lead to the formation of covalent adducts, potentially altering the structure and function of these biomolecules and contributing to cellular dysfunction.

Metabolic activation of NNK, a well-studied tobacco-specific nitrosamine, leads to the formation of reactive intermediates that are not only capable of alkylating DNA but also bind covalently to proteins. This has been demonstrated in studies on the metabolism of NNK in isolated perfused rat lungs, where total covalent binding of NNK metabolites to tissue proteins was quantified. In one such study, the total covalent binding was estimated to be 2.28 ± 0.02 pmol per milligram of protein nih.gov. The reduction in NNK metabolism led to a corresponding decrease in this covalent binding to 1.38 ± 0.29 pmol/mg protein nih.gov.

One of the key metabolites of NNK is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also carcinogenic and undergoes similar metabolic activation pathways nih.gov. The reactive intermediates from both NNK and NNAL can bind to proteins.

Reactive metabolites of NNK have been shown to increase the protein levels of DNA methyltransferase 1 (DNMT1) in mouse bronchial epithelial cells caymanchem.com. This alteration in protein levels suggests an indirect mechanism by which these metabolites can influence cellular processes, in this case, epigenetic regulation through DNA methylation caymanchem.com.

The specific amino acid residues within proteins that are targeted by these reactive metabolites are typically those with nucleophilic side chains, such as cysteine and lysine. The reactive electrophiles can form covalent bonds with these residues, leading to the formation of protein adducts.

While the formation of protein adducts by NNK metabolites is established, detailed research into the specific proteins targeted (aside from hemoglobin, which is a well-known target for adduct formation by various carcinogens) and the functional consequences of these interactions is less extensive than the research on DNA adducts.

Information regarding the interaction of this compound or NNK metabolites with RNA is limited in the available research. However, given the reactive nature of the electrophilic intermediates produced during their metabolism, it is plausible that these metabolites could also form adducts with RNA. RNA contains nucleophilic sites similar to DNA, and adduction could potentially interfere with protein synthesis and other regulatory functions of RNA. Further research is needed to fully characterize the extent and biological significance of RNA adduct formation by these compounds.

The table below summarizes the quantitative findings regarding the covalent binding of NNK metabolites to proteins in isolated perfused rat lung tissue.

Treatment GroupTotal Covalent Binding (pmol/mg protein)
Control2.28 ± 0.02
With PEITC (metabolism inhibitor)1.38 ± 0.29

Theoretical and Computational Chemistry Studies of Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules.

Molecular Geometry and Electronic Structure Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) studies are a cornerstone of computational chemistry for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, a DFT study would typically involve geometry optimization to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Based on studies of similar N-nitrosamines, it is expected that the N-N bond of the nitroso group would exhibit partial double bond character, leading to a relatively planar arrangement of the atoms immediately surrounding this bond. The electronic structure analysis would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for understanding the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Generic N-Nitrosamine. This table presents typical data that would be generated from a DFT study and does not represent actual calculated values for this compound.

ParameterValue
N-N Bond Length (Å)~1.32
N=O Bond Length (Å)~1.23
C-N-N Bond Angle (°)~118
N-N=O Bond Angle (°)~115

Reactivity Predictions and Electrophilic Sites

The electronic properties derived from quantum chemical calculations are used to predict a molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For N-nitrosamines, the oxygen atom of the nitroso group is typically a site of high electron density (nucleophilic), while the nitrogen atom of the nitroso group and the alpha-carbon atoms are often electrophilic.

Reactivity descriptors such as Fukui functions can provide a more quantitative measure of the susceptibility of different atomic sites to nucleophilic or electrophilic attack. These predictions are vital for understanding how the molecule might interact with biological macromolecules.

Transition State Analysis for Metabolic Pathways

N-nitrosamines are often procarcinogens that require metabolic activation to exert their biological effects. mdpi.com A key activation step for many nitrosamines is the enzymatic hydroxylation of the carbon atoms alpha to the nitroso group, a reaction often catalyzed by cytochrome P450 enzymes. nih.gov

Quantum chemical calculations can be used to model these metabolic reactions and identify the transition states involved. By calculating the energy barriers for different potential metabolic pathways, researchers can predict the most likely route of activation. For this compound, this would involve modeling the hydroxylation of the methyl group and the methylene (B1212753) group adjacent to the nitrosoamine. The calculated activation energies would indicate which of these pathways is more favorable. nih.gov

Computational Modeling of DNA Adduct Formation and Stability

The ultimate carcinogenic species for many N-nitrosamines are highly reactive electrophiles, such as diazonium ions, which are formed following metabolic activation. nih.gov These electrophiles can then react with nucleophilic sites on DNA bases to form DNA adducts, which can lead to mutations if not repaired. mdpi.com

Computational modeling can simulate the reaction between the activated form of this compound and DNA bases like guanine (B1146940) and adenine (B156593). These models can predict the most likely sites of adduction on the DNA and the stability of the resulting adducts. nih.gov The stability of these adducts is a critical factor in their potential to cause mutations. nih.gov

Table 2: Potential DNA Adducts from Metabolically Activated N-Nitrosamines. This table lists common DNA adducts formed by N-nitrosamines and serves as an example of what might be investigated for this compound.

AdductDNA Base
O⁶-alkylguanineGuanine
N⁷-alkylguanineGuanine
O⁴-alkylthymineThymine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Conformational Analysis of the Compound and its Metabolites

While quantum chemistry can identify stable conformations, molecular dynamics simulations can explore the conformational landscape of a molecule in a more comprehensive manner, including the effects of solvent and temperature. For a flexible molecule like this compound, MD simulations could reveal the different shapes the molecule can adopt and the relative probabilities of these conformations. This is important because the biological activity of a molecule can be highly dependent on its conformation. Similarly, MD simulations of its metabolites would provide insights into their structure and dynamics, which would be crucial for understanding their subsequent interactions with biological targets.

Dynamics of Interaction with Enzyme Active Sites

No published research data from molecular dynamics simulations, docking studies, or quantum mechanics/molecular mechanics (QM/MM) analyses are available that specifically detail the interaction of this compound with enzyme active sites, such as those of Cytochrome P450.

Simulations of DNA Alkylation Processes

There are no available computational studies or simulations that model the DNA alkylation pathways for this compound. This includes the identification of its specific reactive electrophilic intermediates, calculations of reaction pathways with DNA bases, or modeling of the resulting DNA adduct structures. While the general mechanism of DNA alkylation by nitrosamines is understood to proceed through metabolic activation to form reactive diazonium ions, specific computational models and energetic data for this compound have not been reported. frontiersin.orgacs.orgexlibrisgroup.com

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine and Its Metabolites

Chromatographic Techniques

Chromatographic methods are essential for separating the target analyte from complex sample matrices, a critical step before detection and quantification. The choice between gas and liquid chromatography is typically dependent on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive technique for the analysis of volatile and thermally stable N-nitroso compounds. tutorchase.comwikipedia.org For decades, the TEA detector has been a preferred method for nitrosamine (B1359907) testing due to its selectivity, which minimizes matrix interference common with other detectors. libretexts.org

The principle of GC-TEA involves several key steps. Initially, the sample is injected into the GC, where volatile compounds are separated based on their boiling points and interactions with the stationary phase in the chromatographic column. wikipedia.orgblogspot.com The separated compounds then enter the TEA detector, which operates on the principle of chemiluminescence. libretexts.org The N-nitroso compound is passed through a high-temperature pyrolysis chamber (typically around 500°C), causing the thermal cleavage of the weak N-NO bond. libretexts.org This process releases a nitric oxide (NO) radical. libretexts.org The liberated NO radical then reacts with ozone (O₃), which is generated within the unit, to produce an electronically excited nitrogen dioxide molecule (NO₂*). libretexts.org As this molecule relaxes to its ground state, it emits near-infrared light, which is detected by a sensitive photomultiplier tube. libretexts.org The resulting signal is directly proportional to the quantity of the N-nitroso compound present. tutorchase.com

Table 1: The GC-TEA Detection Process for N-Nitroso Compounds This interactive table summarizes the sequential steps in the GC-TEA analysis.

Step Process Description
1 Chromatographic Separation The sample is vaporized and components are separated in a Gas Chromatography (GC) column. blogspot.com
2 Pyrolysis The separated compounds pass into a pyrolyzer, where the heat cleaves the N-NO bond, releasing a nitric oxide (NO) radical. libretexts.org
3 Reaction with Ozone The NO radical reacts with ozone (O₃) to form an electronically excited nitrogen dioxide (NO₂*). libretexts.org
4 Chemiluminescence The excited NO₂* decays to its ground state, emitting a photon of light in the near-infrared region. libretexts.org

For N-nitroso compounds that are non-volatile or thermally labile, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) has become the method of choice. youtube.com This powerful combination allows for the separation, detection, and quantification of a wide array of analytes with exceptional sensitivity and specificity. youtube.com Regulatory bodies like the U.S. FDA have developed and published various LC-MS methods for the detection of nitrosamine impurities in consumer and pharmaceutical products. gdckulgam.edu.inwisdomlib.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown metabolites and adducts. ssllc.com HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high mass resolution and exceptional mass measurement accuracy (typically below 5 ppm). nih.gov This accuracy allows for the determination of the elemental composition of an ion from its precise mass-to-charge (m/z) ratio. ssllc.com In the context of methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, HRMS would be critical for identifying metabolites by comparing the elemental compositions of metabolic products to the parent compound, thereby revealing metabolic transformations like hydroxylation or glucuronidation.

Tandem mass spectrometry (MS/MS) is the gold standard for the ultrasensitive quantification of trace-level compounds in complex matrices. youtube.com This technique offers unparalleled sensitivity and selectivity, making it ideal for analyzing nitrosamine impurities. youtube.comresearchgate.net The most common mode for quantification is Multiple Reaction Monitoring (MRM). longdom.orgfiveable.me

In an MRM experiment, the first stage of the mass spectrometer (Q1) is set to isolate the specific m/z of the parent ion of the target analyte (e.g., protonated this compound). This isolated ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. In the final stage (Q3), a specific, characteristic fragment ion (product ion) is selected and monitored. The transition from the parent ion to the product ion is a unique signature of the analyte, which significantly reduces background noise and chemical interference, enabling highly sensitive and specific detection. utdallas.edu

The development of a robust and reliable LC-MS/MS method is a meticulous process that culminates in a thorough validation to ensure the method is fit for its intended purpose. researchgate.netbyjus.com Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). wisdomlib.orglongdom.org The key validation parameters are outlined below.

Table 2: Key Validation Parameters for LC-MS/MS Methods This interactive table describes the standard parameters evaluated during the validation of an analytical method.

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net No significant interfering peaks at the retention time of the analyte.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. longdom.orgutdallas.edu Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net Defined by the linearity study.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Often determined by spike/recovery experiments at multiple levels. utdallas.edumsu.edu Recovery typically within 80-120%. fiveable.me
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability (intra-day) and intermediate precision (inter-day). fiveable.meutdallas.edu Relative Standard Deviation (RSD) typically ≤ 15-20%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. fiveable.me Signal-to-noise ratio (S/N) ≥ 3.

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. fiveable.menih.gov | Signal-to-noise ratio (S/N) ≥ 10. nih.gov |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Spectroscopic Techniques (Focus on principles, not specific data)

Spectroscopic techniques are used to probe the interaction of electromagnetic radiation with a molecule, providing fundamental information about its structure, functional groups, and electronic properties.

Mass Spectrometry (MS) : As a spectroscopic technique, MS provides information on the mass-to-charge ratio of a molecule and its fragments. microbenotes.com The mass spectrum of a compound can confirm its molecular weight via the molecular ion peak and offer structural clues through its unique fragmentation pattern. ijirset.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a premier technique for the definitive structural determination of organic compounds. The principle is based on the behavior of atomic nuclei with a non-zero spin (such as ¹H and ¹³C) when placed in a strong magnetic field. wikipedia.orglibretexts.org These nuclei can align with or against the field, creating two energy states. libretexts.org The absorption of radiofrequency radiation causes transitions between these states. The precise resonance frequency is influenced by the local electronic environment of each nucleus, providing detailed information about the molecule's connectivity, functional groups, and three-dimensional structure. wikipedia.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present within a molecule. tutorchase.comwisdomlib.org The underlying principle is that chemical bonds vibrate at specific, quantized frequencies. tutorchase.com When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching and bending). wisdomlib.org An IR spectrum plots absorbance or transmittance versus frequency, and the presence of peaks at characteristic wavenumbers indicates the presence of specific functional groups (e.g., C=O, N=O, C-H, pyridine (B92270) ring). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic structure of a molecule, particularly the presence of conjugated π systems. gdckulgam.edu.inlongdom.org The principle involves the absorption of UV or visible light, which promotes electrons from a lower-energy ground state to a higher-energy excited state. fiveable.memsu.edu The wavelength of maximum absorption (λmax) is characteristic of the chromophores within the molecule. ssllc.com For this compound, the pyridine ring and the nitroso group are chromophores that would exhibit characteristic absorption in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive, non-destructive technique for the structural elucidation of N-nitrosamines. microbiozindia.com A key structural feature of asymmetrical nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond, which gives rise to distinct geometric isomers, often referred to as E/Z rotamers or conformers. acanthusresearch.com This phenomenon results in the observation of two separate sets of signals in both ¹H and ¹³C NMR spectra, with the ratio depending on the relative stability of the isomers. acanthusresearch.comresearchgate.netnih.gov

For this compound, the protons and carbons on either side of the N-N bond will experience different magnetic environments in the E and Z configurations, leading to signal duplication. The chemical shifts of the α-protons (those on the carbons attached to the nitrosated nitrogen) are particularly sensitive to this isomerism. Density Functional Theory (DFT) calculations are frequently employed to reliably assign the observed NMR signals to the specific E and Z isomers, providing a deeper understanding of the compound's conformational preferences. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers Predicted data based on spectral analysis of structurally similar asymmetrical N-nitrosamines.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
E-Isomer (minor) Z-Isomer (major)
Pyridine-H6~8.5~8.5
Pyridine-H3, H4, H5~7.2 - 7.8~7.2 - 7.8
N-CH₂~4.2~3.8
Pyridyl-CH₂~3.2~3.2
N-CH₃~3.8~3.1

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups within a molecule. For N-nitrosamines, the most significant absorptions are related to the nitrosamino group (>N-N=O). The position of these bands provides confirmation of the presence of this functional moiety. Density Functional Theory (DFT) has also been used to calculate and predict the IR spectra for various nitrosamines, aiding in the interpretation of experimental data. dtic.milresearchgate.net

The key vibrational modes for this compound include the N=O stretching vibration, which is a strong indicator of the nitroso group, and the N-N stretching vibration. pw.edu.pl Additionally, characteristic bands for the pyridine ring and the aliphatic C-H bonds will be present.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Data based on typical absorption ranges for N-nitrosamines and pyridine-containing compounds.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch (Pyridine)3100 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₃, CH₂)3000 - 2850Medium
C=N, C=C Stretch (Pyridine Ring)1600 - 1450Medium-Strong
N=O Stretch1490 - 1430Strong
Aliphatic C-H Bend1470 - 1370Medium
N-N Stretch1150 - 1050Medium-Strong

UV-Visible Spectroscopy for Detection and Reaction Monitoring

UV-Visible spectroscopy is widely used for the detection and quantification of nitrosamines, often in conjunction with other techniques. N-nitrosamines typically exhibit two characteristic absorption bands: a strong absorption in the range of 230-240 nm, corresponding to a π→π* electronic transition, and a weaker, broad absorption band at higher wavelengths, around 360-370 nm, which is attributed to an n→π* transition of the N-N=O chromophore. pw.edu.pl

A powerful application of UV light in nitrosamine analysis is for post-column derivatization in liquid chromatography systems. researchgate.net The N-nitrosamine is subjected to UV photolysis, which cleaves the weak N-NO bond, releasing nitric oxide (NO) or nitrite (B80452) (NO₂⁻). nih.govresearchgate.netacs.org The resulting product can then be quantified using a highly sensitive method, such as chemiluminescence detection of NO or colorimetric detection of nitrite after a Griess reaction. researchgate.netresearchgate.netnih.gov This approach allows for the determination of total N-nitrosamine content in a sample. researchgate.netnih.gov

Table 3: Typical UV-Visible Absorption Maxima (λmax) for N-Nitrosamines

Electronic Transition Typical λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π230 - 240Strong (~5,000 - 10,000)
n → π360 - 370Weak (~100)

Capillary Electrophoresis (CE) Based Separations

Capillary Electrophoresis (CE) has emerged as a highly efficient and rapid separation technique suitable for the analysis of polar nitrosamines. oup.comoup.com Due to its high separation efficiency, low consumption of solvents, and simple instrumentation, CE is a powerful alternative to traditional chromatographic methods. researchgate.net For neutral compounds like many nitrosamines, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants like sodium dodecyl sulphate (SDS) to form micelles, is often employed to achieve separation. oup.comjst.go.jp

To enhance separation performance and reproducibility, various strategies have been developed. These include the use of novel capillaries with modified inner walls, such as sulfonated capillaries, which generate a stable electroosmotic flow and reduce analysis time. jst.go.jpnih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) provides exceptional sensitivity and selectivity, making it well-suited for analyzing nitrosamines in complex biological samples. nih.govacs.orgnih.gov CE-MS has been successfully applied to the determination of tobacco-specific N-nitrosamines (TSNAs) in rabbit serum after solid-phase extraction. nih.gov

Table 4: Example Capillary Zone Electrophoresis (CZE) Conditions for Tobacco-Specific Nitrosamine (TSNA) Separation Based on published methods for related compounds. nih.gov

Parameter Condition
CapillaryFused-silica (e.g., 75 µm i.d., 60 cm length)
Background Electrolyte100 mM Ammonium (B1175870) formate buffer
pH2.5
Applied Voltage25 kV
Temperature25 °C
DetectionUV (214 nm) or Mass Spectrometry (MS)

Microanalytical Approaches for Biological Samples

The determination of this compound and its metabolites in biological samples such as urine, plasma, and serum requires highly sensitive and selective microanalytical methods capable of detecting trace levels. nih.govrsc.org The standard approach involves a multi-step process beginning with sample preparation to isolate the analytes and remove matrix interferences, followed by analysis using advanced instrumentation.

Solid-Phase Extraction (SPE) is the most common technique for sample cleanup and pre-concentration of nitrosamines from biological fluids. nih.gov Following extraction, the analysis is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.orgpharmafocusamerica.comijpsjournal.com This technique offers unparalleled sensitivity and specificity, allowing for quantification at the ng/mL or even pg/mL level. The use of isotopically labeled internal standards is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in extraction recovery. rsc.org Such methods have been developed for the simultaneous determination of multiple nitrosamines in human urine and plasma. rsc.org The metabolites of related pyridyl-N-nitrosamines, such as pyridine-N-oxides and glucuronides, are also important targets in these analyses as they serve as biomarkers of exposure. nih.govaacrjournals.orgacs.orgnih.gov

Table 5: Performance of a UPLC-MS/MS Method for Nitrosamine Quantification in Biological Samples Data from a representative method for nine different nitrosamines in urine and plasma. rsc.org

Parameter Value
Sample Volume0.5 - 1.0 mL
Linearity Range0.2 - 20 µg/L
Limit of Detection (LOD)0.02 - 0.1 µg/L
Limit of Quantification (LOQ)0.06 - 0.3 µg/L
Recovery79.4% - 108.0%
Precision (RSD)2.3% - 12.9%

Structure Activity Relationships Sar and Analog Studies of Methyl Nitroso 2 Pyridin 2 Yl Ethyl Amine

Synthesis and Mechanistic Evaluation of Related Nitrosamine (B1359907) Analogs

The study of simpler, well-characterized nitrosamine analogs provides a foundational understanding of the mechanisms underlying the carcinogenicity of more complex structures like methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine.

N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (DEN or NDEA) are among the most extensively studied nitrosamines and serve as critical reference compounds. nih.gov Their synthesis typically involves the nitrosation of the corresponding secondary amines (dimethylamine or diethylamine) with a nitrosating agent, such as nitrite (B80452), under acidic conditions. google.comresearchgate.net

The carcinogenicity of NDMA and DEN is dependent on metabolic activation, primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1. acs.orgnih.govnih.gov This process involves the hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon). acs.orgnih.gov For NDMA, this α-hydroxylation yields an unstable intermediate that spontaneously decomposes, ultimately forming a methyldiazonium ion. This highly reactive electrophile can then alkylate DNA, forming adducts that can lead to mutations and cancer if not repaired. acs.orgnih.gov A similar bioactivation pathway occurs for DEN, leading to DNA ethylation. nih.gov The potencies of NDMA and DEN have been used as benchmarks for establishing regulatory limits for many other nitrosamines. nih.gov

Table 1: Reference Nitrosamine Analogs and Their Bioactivation

Compound NameStructurePrecursor AminePrimary Bioactivation StepReactive Intermediate
N-Nitrosodimethylamine (NDMA)CH₃-N(NO)-CH₃Dimethylamineα-HydroxylationMethyldiazonium ion
N-Nitrosodiethylamine (DEN)CH₃CH₂-N(NO)-CH₂CH₃Diethylamineα-HydroxylationEthyldiazonium ion

N-Nitroso-N-methyl-N-ethylamine (NMEA) is an asymmetrical nitrosamine that provides insight into the differential metabolism of methyl and ethyl groups. Studies on NMEA have shown that it induces tumors in various organs, including the liver, in animal models. epa.govca.gov Its bioactivation can proceed via hydroxylation at the α-carbon of either the methyl or the ethyl group, leading to both methylating and ethylating DNA adducts.

The use of deuterated variants, where hydrogen atoms are replaced by deuterium (B1214612), is a powerful tool for investigating reaction mechanisms. In nitrosamine metabolism, replacing hydrogen with deuterium at an α-carbon can slow down the rate of CYP-mediated hydroxylation, an effect known as a kinetic isotope effect. A study on nitroso-N-methyl-N-(2-phenyl)ethylamine, an analog of the title compound, examined the effect of deuterium substitution on either the methyl group or the α-methylene group of the phenylethyl chain. nih.gov A significant increase in carcinogenic effectiveness was observed when deuterium was placed on the α-methylene group, suggesting that methylation might not be the primary event in carcinogenesis by this compound. nih.gov This highlights how isotopic substitution can be used to probe the relative importance of different bioactivation pathways.

Tobacco-Specific Nitrosamines (TSNAs) are a group of carcinogens found in tobacco products, formed from the nitrosation of tobacco alkaloids. impactfactor.orgresearchgate.net The most potent among them are N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). researchgate.netnih.gov These compounds are structurally relevant to this compound due to the presence of a pyridyl ring.

NNK and NNN require metabolic activation by CYP enzymes to exert their carcinogenic effects. nih.gov For NNK, α-hydroxylation can occur at either the methylene (B1212753) or the methyl carbon adjacent to the nitrosamino group. nih.gov This activation leads to the formation of DNA adducts that are believed to initiate the carcinogenic process. nih.govnih.gov The presence of the pyridyl ring in TSNAs introduces additional metabolic pathways, such as pyridine (B92270) N-oxidation, which is generally considered a detoxification route. nih.gov Studying TSNAs provides a valuable comparative model for understanding how the pyridyl group in this compound might influence its metabolism and carcinogenic potential. impactfactor.org

Table 2: Key Tobacco-Specific Nitrosamines (TSNAs) as Analogs

Compound NameAbbreviationParent AlkaloidKey Metabolic Pathways
N'-NitrosonornicotineNNNNornicotineα-Hydroxylation, Pyridine N-oxidation
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneNNKNicotineα-Hydroxylation, Carbonyl reduction, Pyridine N-oxidation
N'-NitrosoanatabineNATAnatabineConsidered weakly carcinogenic or non-carcinogenic
N'-NitrosoanabasineNABAnabasineConsidered weakly carcinogenic

Impact of Structural Modifications on Bioactivation Pathways

The primary bioactivation pathway for most carcinogenic nitrosamines is α-carbon hydroxylation. researchgate.net Therefore, structural modifications that affect this step can significantly alter a compound's carcinogenic potency. Key structural features that influence bioactivation include:

α-Carbon Substitution: The presence of hydrogens on at least one α-carbon is generally a prerequisite for high carcinogenic potency. researchgate.net Increasing the substitution on the α-carbons (i.e., replacing hydrogens with alkyl groups) tends to decrease carcinogenic activity. scribd.com This is attributed to steric hindrance, which impedes the access of CYP enzymes to the α-hydrogen, thereby inhibiting the critical hydroxylation step. For example, replacing both α-methylene groups with isopropyl groups significantly reduces the prevalence of carcinogenicity. scribd.com

Electron-Withdrawing Groups: The presence of electron-withdrawing groups near the nitrosamine function can also decrease carcinogenic potency by destabilizing the formation of the α-hydroxy nitrosamine or the resulting carbocation. nih.gov

Influence of the Pyridyl Group on Metabolic Fate and Molecular Interactions

The pyridyl group in this compound is expected to have a significant impact on its metabolism, similar to what is observed with TSNAs like NNK. nih.gov The nitrogen atom in the pyridine ring is a site for metabolic reactions, primarily N-oxidation, catalyzed by CYP enzymes. nih.gov This pathway generally leads to more water-soluble metabolites that are more easily excreted, representing a detoxification route.

SAR Studies on the Alkyl Chain and Nitrogen Substitution

SAR studies have established general trends regarding the alkyl substituents on the nitrogen atom:

Chain Length: While very small nitrosamines like NDMA and DEN are potent carcinogens, increasing the alkyl chain length can sometimes decrease carcinogenic potency. scribd.com However, the relationship is not always linear and depends on the specific compound and test system.

Steric Hindrance: As mentioned, bulky substituents on or near the α-carbon can sterically hinder the metabolic activation process. scribd.com Attaching bulky groups directly to the amine nitrogen can reduce or eliminate carcinogenicity, even if the other substituent is a metabolically labile methyl or ethyl group. scribd.com

Symmetry: Asymmetrical nitrosamines (like NMEA) allow for the investigation of preferential metabolism at different alkyl groups. The relative rates of α-hydroxylation at each site determine the types and amounts of DNA alkylating agents formed.

For this compound, the two substituents on the nitrogen are a methyl group and a 2-(pyridin-2-yl)ethyl group. Based on general SAR principles, bioactivation could occur via α-hydroxylation at the methyl group or at the methylene carbon of the ethyl chain. The relative contribution of each pathway would be a key determinant of its biological activity and would be influenced by the steric and electronic properties conferred by the adjacent pyridyl ring.

Environmental and Biological Fate Excluding Human Clinical Exposure Data

Stability and Transformation in Environmental Matrices (e.g., water, soil)

The persistence of methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine in the environment is influenced by both biotic and abiotic factors. Generally, nitrosamines are known to be susceptible to degradation under certain environmental conditions.

Hydrolysis: Nitrosamines are generally resistant to hydrolysis under neutral or alkaline conditions, particularly at lower temperatures. researchgate.netnih.gov However, in more acidic solutions, their stability can decrease. nih.gov The stability of the N-nitroso bond can be influenced by the surrounding molecular structure. For this compound, significant hydrolytic degradation in neutral environmental waters is not expected to be a primary transformation pathway.

Photodegradation: Photodegradation is a significant pathway for the transformation of nitrosamines in aqueous environments. Nitrosamines absorb ultraviolet (UV) light, which can lead to the cleavage of the N-N bond. researchgate.netsintef.no Studies on various nitrosamines have shown rapid degradation in aqueous solutions when exposed to sunlight, with half-lives that can be in the range of minutes. researchgate.netsintef.no The major products of nitrosamine (B1359907) photolysis in water include methylamine (B109427), dimethylamine, nitrite (B80452), nitrate (B79036), formaldehyde (B43269), and formic acid. nih.gov However, the rate of photodegradation in natural waters can be reduced by the presence of natural organic matter, which competes for photons. researchgate.netsintef.no Therefore, while this compound is expected to be susceptible to photodegradation in surface waters, its persistence will be influenced by water clarity and the concentration of dissolved organic matter.

In soil environments, the mobility of nitrosamines can be high, with a potential to leach into groundwater. epa.gov The degradation in soil can be influenced by both photochemical processes at the surface and microbial activity.

Abiotic Transformation: Under acidic conditions, nitrosamines can undergo denitrosation, yielding the corresponding secondary amine. nih.gov This process can be accelerated by the presence of certain nucleophiles. nih.gov

Table 1: General Stability of Nitrosamines in Environmental Matrices

Degradation Pathway Environmental Matrix General Stability/Transformation Influencing Factors
Hydrolysis Water Generally resistant at neutral and alkaline pH pH, temperature
Photodegradation Surface Water Rapid degradation Sunlight intensity, water clarity, presence of natural organic matter
Denitrosation Acidic Environments Can occur, leading to secondary amine formation Low pH, presence of nucleophiles
Mobility in Soil Soil High mobility, potential for leaching Soil type, organic matter content

Microbial Degradation Pathways in Environmental Systems

The microbial degradation of this compound is expected to involve the breakdown of both the nitrosamine and the pyridine (B92270) components of the molecule.

The pyridine ring is a heterocyclic aromatic compound that can be degraded by various microorganisms. nih.govresearchgate.net For instance, some Arthrobacter species have been shown to metabolize pyridine through a pathway that begins with the oxidative cleavage of the pyridine ring. nih.gov This process is catalyzed by a monooxygenase system and leads to the formation of intermediates that are further processed to compounds like succinic acid, which can enter central metabolic pathways. nih.govresearchgate.net

The nitrosamine moiety can also be subject to microbial degradation. Bacteria can metabolize nitrosamines through pathways that differ from those in mammals. nih.gov Some bacteria are capable of converting nitrosamines to the parent amine and nitrite. nih.gov The degradation of the N-nitroso group is a critical step in the detoxification of these compounds.

Given the dual nature of this compound, its complete microbial degradation would likely require organisms or microbial consortia capable of attacking both the pyridine ring and the nitrosamine group. The initial steps could involve either the cleavage of the pyridine ring or the denitrosation/degradation of the nitrosamine side chain. Hydroxylated derivatives are common intermediate metabolites in the aerobic degradation of pyridine and its derivatives. researchgate.net

Distribution and Persistence of Metabolites in In Vitro and Ex Vivo Biological Models

The metabolism of nitrosamines is a critical factor in their biological activity. In mammalian systems, nitrosamines can be metabolized by cytochrome P450 enzymes. nih.govacs.org A key activation step for many carcinogenic nitrosamines is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group. nih.gov

For a compound like this compound, metabolic transformation in rat liver microsomes, for example, would likely involve several pathways:

α-C-hydroxylation: This can occur on the methyl group or the ethyl bridge. Hydroxylation of the methyl group would lead to demethylation.

Demethylation: This process would yield an unstable primary nitrosamine that can lead to the formation of a diazonium intermediate. nih.gov

Hydrolysis of Diazonium Intermediate: The resulting pyridine-2-diazonium intermediate would be expected to hydrolyze, forming a hydroxypyridine metabolite. nih.gov

Denitrosation: This is a detoxification pathway that would lead to the formation of the corresponding secondary amine, methyl[2-(pyridin-2-yl)ethyl]amine.

N-oxide formation: The pyridine nitrogen can be oxidized to form an N-oxide. nih.gov

Ring hydroxylation: The pyridine ring itself can be hydroxylated. nih.gov

In vivo studies on related compounds have shown that metabolites such as 2-hydroxypyridine and 2-aminopyridine are excreted in the urine. nih.gov The formation of aminopyridine is thought to occur through the reductive cleavage of azo-compounds formed from the diazonium intermediate. nih.gov The distribution of the parent compound and its metabolites would likely be widespread throughout the body, with metabolism primarily occurring in the liver. nih.govresearchgate.net The persistence of the metabolites would depend on their chemical nature and the efficiency of their further metabolism and excretion.

Table 2: Predicted Metabolic Pathways and Metabolites of this compound

Metabolic Pathway Predicted Intermediate/Metabolite Biological Significance
α-C-Hydroxylation & Demethylation Pyridine-2-diazonium intermediate Activation pathway
Hydrolysis 2-Hydroxypyridine derivative Excretory product
Denitrosation Methyl[2-(pyridin-2-yl)ethyl]amine Detoxification pathway
N-Oxidation This compound N-oxide Detoxification pathway
Ring Hydroxylation Hydroxylated pyridine derivative Detoxification pathway
Reductive Cleavage of Azo-compounds 2-Aminopyridine derivative Excretory product

Analytical Detection of this compound and its Breakdown Products in Environmental Samples

The detection of nitrosamines in environmental samples typically requires sensitive and selective analytical methods due to their often low concentrations. nih.govresearchgate.net Several advanced analytical techniques are available for the quantification of nitrosamines.

Sample Preparation: For environmental matrices such as water and soil, a sample preparation step is usually necessary to extract and concentrate the analytes. Solid-phase extraction (SPE) is a common technique used for this purpose. sigmaaldrich.comnih.gov

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): GC-based methods are well-suited for the analysis of volatile and semi-volatile nitrosamines. nih.govsigmaaldrich.com The use of a mass spectrometer provides high selectivity and sensitivity for the detection of these compounds at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile. nih.govnih.gov This method offers high sensitivity and selectivity and is widely used for the analysis of nitrosamines in various matrices. nih.gov

High-Performance Liquid Chromatography with Post-Column UV Photolysis/Griess Reaction (HPLC-PCUV): This method can be used as a screening tool for the detection of known and unknown N-nitroso compounds. It involves the separation of compounds by HPLC, followed by UV photolysis to generate nitrite, which is then detected colorimetrically using the Griess reaction. nih.gov

The breakdown products of this compound, such as hydroxylated pyridine derivatives or the parent secondary amine, would require the development of specific analytical methods for their detection and quantification in environmental samples. These methods would likely involve similar techniques (GC-MS or LC-MS/MS) but with optimized chromatographic conditions and mass spectrometric parameters for the target analytes.

Table 3: Analytical Methods for the Detection of Nitrosamines

Analytical Technique Sample Matrix General Applicability
GC-MS/MS Water, Soil, Air Suitable for volatile and semi-volatile nitrosamines
LC-MS/MS Water, Soil, Biosolids Broad applicability for various nitrosamines, including non-volatile ones
HPLC-PCUV Water Screening for a wide range of nitroso compounds

Future Research Directions and Open Questions

Elucidating Uncharacterized Metabolic Intermediates

The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation, a process required for them to exert their effects. nih.gov This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes, which initiate oxidative metabolic pathways. researchgate.net For methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, these pathways are currently uncharacterized and represent a critical knowledge gap.

A primary research focus should be the identification of the specific CYP enzymes responsible for its metabolism. The metabolic activation of nitrosamines typically begins with α-hydroxylation, an oxidation reaction at the carbon atom adjacent to the nitroso group. researchgate.net For this compound, this can occur at two positions: the methyl carbon and the methylene (B1212753) carbon of the ethyl chain. These initial hydroxylation steps are expected to produce highly unstable α-hydroxynitrosamines. researchgate.net

Subsequent decomposition of these intermediates would lead to the formation of highly reactive electrophiles, such as diazonium ions. researchgate.net These intermediates are the ultimate species responsible for forming covalent bonds, or adducts, with cellular macromolecules like DNA. Research is needed to isolate and characterize these transient metabolic products. This could involve in vitro experiments using human liver microsomes, which contain a rich supply of CYP enzymes, to identify the full spectrum of metabolites.

Additionally, other metabolic pathways beyond α-hydroxylation may exist, including reductive denitrosation or hydroxylation at other positions on the molecule, which could serve as detoxification routes. nih.gov A comparative study of the metabolism of isomeric N-nitroso-N-methylaminopyridines (NMPY) revealed significant differences, where the carcinogenic 2-NMPY primarily formed metabolites indicative of activation, while the non-carcinogenic 4-NMPY yielded metabolites from deactivating pathways. nih.gov Elucidating these pathways for this compound is essential for a comprehensive understanding of its biological fate.

Table 1: Postulated Metabolic Intermediates of this compound
Metabolic PathwayPotential IntermediateExpected Subsequent ProductSignificance
α-Methyl Hydroxylation(Nitroso)2-(pyridin-2-yl)ethylamine[2-(Pyridin-2-yl)ethyl]diazonium ionPotential DNA pyridylethylation
α-Methylene HydroxylationMethyl(nitroso)[1-hydroxy-2-(pyridin-2-yl)ethyl]amineMethyldiazonium ionPotential DNA methylation
DenitrosationMethyl[2-(pyridin-2-yl)ethyl]amineDetoxification productDeactivation pathway
Pyridine (B92270) Ring N-OxidationMethyl(nitroso)[2-(1-oxido-pyridin-2-yl)ethyl]amineDetoxification productDeactivation pathway

Advanced Computational Prediction of Reactivity and DNA Adducts

In the absence of extensive experimental data, advanced computational methods offer a powerful tool for predicting the chemical reactivity and potential biological activity of this compound. researchgate.net Quantum chemical calculations, such as those using density functional theory (DFT), can provide deep insights into the mechanisms of metabolic activation and DNA damage. acs.org

Future computational studies should focus on modeling the α-hydroxylation pathways to determine the activation energies required for the formation of the initial metabolites. researchgate.net Such calculations can help predict which α-carbon is more susceptible to enzymatic attack, thereby indicating whether DNA methylation or pyridylethylation is the more probable outcome. acs.org These models can also assess the stability of the resulting diazonium ions and carbocations. frontiersin.orgnih.gov The balance between the formation of DNA adducts and the competing reaction with water (a detoxification step) is a critical determinant of carcinogenic potency, and computational models can predict the free energy profiles of these competing reactions. frontiersin.orgnih.gov

Furthermore, these computational approaches can be used to predict the specific types of DNA adducts that may form and their preferred locations on the DNA bases. By modeling the interaction of the predicted electrophilic intermediates with DNA, researchers can identify the most likely sites of alkylation (e.g., N7-guanine, O6-guanine). This information is crucial, as different types of adducts have varying degrees of mutagenic potential. Comparing the predicted reactivity and DNA adduct profile of this compound with those of well-characterized potent carcinogens can provide a preliminary assessment of its potential hazard. chemrxiv.org

Development of Novel Analytical Tools for Real-Time Monitoring of Transformation

A significant challenge in studying the metabolism of compounds like this compound is the highly reactive and transient nature of its key metabolic intermediates. creative-biolabs.com Traditional analytical methods are often insufficient for detecting these short-lived species directly. Therefore, a key area for future research is the development of novel and highly sensitive analytical tools capable of real-time or near-real-time monitoring of its metabolic transformation.

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), are essential for this purpose. fda.gov These methods offer the sensitivity and selectivity needed to detect trace levels of metabolites in complex biological matrices. nih.govthermofisher.compmda.go.jp Future work should focus on developing specific LC-HRMS methods tailored for the detection of the parent compound and its predicted metabolites.

To overcome the challenge of detecting highly reactive intermediates, innovative approaches are needed. One such strategy involves the use of chemical trapping agents. creative-biolabs.comevotec.com These are nucleophilic compounds, such as glutathione (B108866) or cyanide, that can be added to in vitro metabolic reactions to form stable adducts with the reactive electrophilic intermediates. waters.comnih.gov These stable trapped adducts can then be readily detected and characterized by mass spectrometry, providing indirect but definitive evidence of the formation of the transient species. nih.gov The development of new ionization techniques for mass spectrometry that can gently ionize and detect labile intermediates directly from a reaction mixture could also provide unprecedented insights into the metabolic process as it occurs. acs.org

Exploration of Pyridyl Ring Modifications and their Influence on Nitrosamine (B1359907) Activity

Systematic modification of the chemical structure of this compound can provide valuable insights into its structure-activity relationships (SAR). nih.govnih.govresearchgate.netlhasalimited.org The pyridine ring, in particular, offers a prime target for chemical modification to probe how electronic and steric factors influence the compound's biological activity.

Future research should involve the synthesis of a series of analogues with different substituents on the pyridine ring. These could include both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro). nih.govrsc.org The introduction of these substituents will alter the electron density of the pyridine ring, which can, in turn, affect several key processes. nih.gov

Firstly, the rate and site of metabolic activation by CYP enzymes may be altered, as these enzymes are sensitive to the electronic properties of their substrates. Secondly, the stability and reactivity of the resulting diazonium ions could be significantly influenced. For example, an electron-donating group might stabilize a positively charged intermediate, potentially altering its reactivity towards DNA. By systematically synthesizing these analogues and evaluating their metabolism and activity, a clearer picture of the SAR for this class of pyridyl nitrosamines can be established. pharmaexcipients.comnih.govlhasalimited.org This knowledge is not only fundamental to understanding the specific compound but also contributes to the broader understanding of what makes certain N-nitrosamines biologically active. nih.gov

Table 2: Proposed Pyridyl Ring Modifications and Hypothesized Effects
Position of SubstitutionType of SubstituentExampleHypothesized Influence on Activity
4-positionElectron-donating-OCH₃ (Methoxy)May increase electron density on the ring, potentially altering CYP enzyme binding and metabolic rate.
4-positionElectron-withdrawing-Cl (Chloro)May decrease electron density, potentially affecting the stability of metabolic intermediates.
5-positionElectron-donating-CH₃ (Methyl)Could enhance metabolic activation depending on the specific CYP enzymes involved.
5-positionElectron-withdrawing-NO₂ (Nitro)Expected to significantly decrease the nucleophilicity of the pyridine nitrogen and alter electronic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nitrosation of the parent secondary amine, typically using nitrous acid (HNO₂) or sodium nitrite under acidic conditions. Key intermediates, such as [2-(pyridin-2-yl)ethyl]methylamine, are characterized using ¹H/¹³C NMR and FT-IR to confirm amine proton environments and functional group integrity. For example, nitrosation progress is monitored by observing the disappearance of the N–H stretch (~3300 cm⁻¹) and emergence of the N–N=O stretch (~1450 cm⁻¹) in IR spectra .

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for detecting nitrosamine impurities at parts-per-billion (ppb) levels. Method validation includes spike-and-recovery experiments using deuterated internal standards (e.g., d₆-N-nitrosodimethylamine) to ensure accuracy (85–115%) and precision (RSD <10%) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data refinement using SHELXL (e.g., anisotropic displacement parameters for non-H atoms). Key metrics include R-factor convergence (<0.05) and validation via the CCDC database. The pyridyl ring geometry and N–N=O torsion angle are critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. What computational models predict the carcinogenic potential of this compound, and how do they compare to experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s reactivity, focusing on N–N bond dissociation energy (BDE) to predict nitroso group release. Comparative in vitro assays (e.g., Ames test) validate genotoxicity. For example, a BDE <200 kJ/mol correlates with positive mutagenicity in Salmonella strains TA1535 .

Q. How does this compound function as a ligand in transition-metal catalysis?

  • Methodological Answer : The pyridyl nitrogen and nitroso group act as bifunctional ligands, forming stable complexes with Pd(II) or Cu(I). Coordination studies via UV-Vis and EPR spectroscopy reveal ligand-to-metal charge transfer (LMCT) bands at ~450 nm and g-values (~2.05) indicative of square-planar geometry. Catalytic activity is tested in cross-coupling reactions (e.g., Suzuki-Miyaura), with turnover numbers (TON) exceeding 10⁴ under optimized conditions .

Q. What challenges arise in detecting this compound in pharmaceutical matrices, and how are they mitigated?

  • Methodological Answer : Matrix interference from APIs (e.g., proton-pump inhibitors) necessitates solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX). Method sensitivity is enhanced via post-column photochemical reaction (PCR) to cleave the N–N=O bond, followed by fluorescence detection (LOD ≤0.03 ppm) .

Q. What metabolic pathways contribute to the bioactivation and toxicity of this compound?

  • Methodological Answer : Cytochrome P450 (CYP2E1)-mediated α-hydroxylation generates reactive alkyldiazonium ions, which alkylate DNA (e.g., forming O⁶-methylguanine adducts). In vivo studies using LC-HRMS with isotopic labeling (¹⁵N) track adduct formation in hepatic tissues, while CRISPR-Cas9 knockout models confirm CYP2E1’s role in bioactivation .

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